2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol
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Overview
Description
2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol is a complex organic compound that features a unique combination of furan, thiophene, pyrazole, and phenol moieties
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
The mode of action of this compound would depend on its specific targets. Generally, compounds like this can interact with their targets through various mechanisms, such as binding to a specific site on the target molecule, which can lead to changes in the target’s function .
Biochemical Pathways
Thiophene-based compounds have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific biochemical pathways affected by this compound would depend on its specific targets and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its chemical structure and the specific biological system it interacts with. Generally, these properties can impact the compound’s bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer properties, it might induce cell death in cancer cells or inhibit their proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more effective or stable under certain pH conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction, where 4-acetyl-5-furan/thiophene-pyrazole derivatives react with corresponding aldehydes to form the desired chalcone derivatives . The reaction conditions often include the use of basic catalysts and solvents such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to alcohols.
Substitution: The furan and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings and exhibit various pharmacological properties.
Furan Derivatives: Compounds such as furan-2-carboxylic acid, known for their biological activities.
Pyrazole Derivatives: Compounds like celecoxib, which are used as anti-inflammatory agents.
Uniqueness: 2-[3-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[5-(furan-2-yl)-3-(2-hydroxy-3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-24-16-6-2-5-12(18(16)22)14-11-13(15-7-3-9-25-15)20-21(14)19(23)17-8-4-10-26-17/h2-10,14,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWWTZCDJSAXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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